molecular formula C11H21ClN2O2 B1529073 tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 1788054-91-0

tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B1529073
CAS No.: 1788054-91-0
M. Wt: 248.75 g/mol
InChI Key: NVIZDJWHYRSKJM-UHFFFAOYSA-N
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Description

“tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1788054-91-0 . It has a molecular weight of 248.75 . The compound is solid at room temperature .


Molecular Structure Analysis

The Inchi Code for “tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate” is 1S/C11H20N2O2/c1-10 (2,3)15-9 (14)13-6-11 (7-13)5-4-8 (11)12/h8H,4-7,12H2,1-3H3 .


Physical and Chemical Properties Analysis

The compound is solid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Derivative Potential

One study outlines efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, highlighting its significance in exploring new chemical entities (M. J. Meyers et al., 2009).

Application in Drug Design

Another research avenue explores the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, emphasizing the construction of four-membered rings in the spirocyclic scaffold. These novel amino acids, due to their steric constraints, are valuable for chemistry, biochemistry, and drug design, indicating the compound's relevance in medicinal chemistry (D. Radchenko et al., 2010).

Versatility in Medicinal Chemistry

The compound has also been implicated in the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key element in the industrial synthesis of antiviral ledipasvir. This underscores its role in the development of potent antiviral agents, demonstrating its utility in creating scaffolds for medicinal chemistry (B. López et al., 2020).

Utility in Diversity-oriented Synthesis

Moreover, tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride can be involved in diversity-oriented synthesis strategies. For instance, multicomponent condensations and selective reactions can yield functionalized azaspirocycles, which are significant for drug discovery due to their structural diversity and potential biological activity (P. Wipf et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362, P364 .

Properties

IUPAC Name

tert-butyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZDJWHYRSKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
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tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
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tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
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tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
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tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
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tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

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